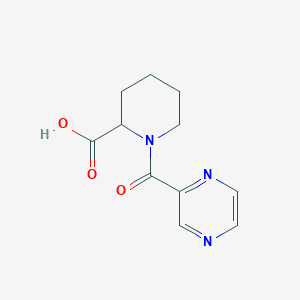![molecular formula C17H17ClN2O B2625278 2-(4-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide CAS No. 2034311-94-7](/img/structure/B2625278.png)
2-(4-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide is a useful research compound. Its molecular formula is C17H17ClN2O and its molecular weight is 300.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic and Quantum Mechanical Studies
Compounds similar to the queried chemical have been studied for their vibrational spectra and electronic properties, along with their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their light harvesting efficiency (LHE) and free energy of electron injection make them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity has been investigated, highlighting their potential in the field of photonics and optoelectronics. Molecular docking studies with Cyclooxygenase 1 (COX1) have also been performed to understand the binding interactions of these compounds, suggesting their potential in drug discovery (Mary et al., 2020).
Crystal Structures and Intermolecular Interactions
Research on compounds structurally similar to "2-(4-chlorophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide" includes detailed studies on their crystal structures. These studies explore the molecular conformations and the types of intermolecular interactions present, such as hydrogen bonding and π interactions. This information is crucial for understanding the properties of these compounds and their potential applications in materials science and molecular engineering (Boechat et al., 2011).
Synthesis and Biological Evaluation
Several studies have focused on synthesizing novel derivatives of related compounds and evaluating their biological activities. These activities include antibacterial, antiviral, and anticancer properties. The synthesis approaches aim to create compounds with improved efficacy and selectivity for potential therapeutic applications. For instance, novel anilidoquinoline derivatives have been synthesized and evaluated for their efficacy in treating viral infections, showing significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).
Antimicrobial Activity and QSAR Studies
The antibacterial activity of similar compounds against both gram-positive and gram-negative bacteria has been investigated, with some compounds showing moderate to good activity. Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the contributions of different substituents to the antibacterial activity, providing insights into the design of more effective antimicrobial agents (Desai et al., 2008).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-16-5-1-12(2-6-16)8-17(21)20-10-13-7-15(11-19-9-13)14-3-4-14/h1-2,5-7,9,11,14H,3-4,8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHZFQYIUXANEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

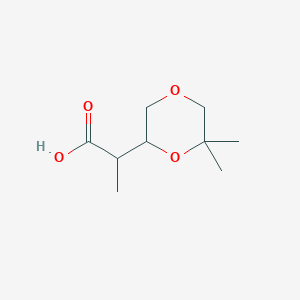
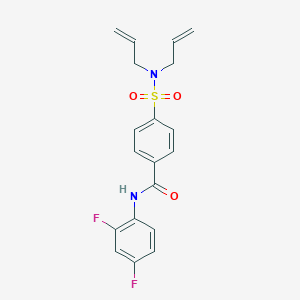
![7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2625201.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2625205.png)
![5-{2-Hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625207.png)
![(3Z)-3-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dihydro-2-benzofuran-1-one; acetic acid](/img/structure/B2625209.png)
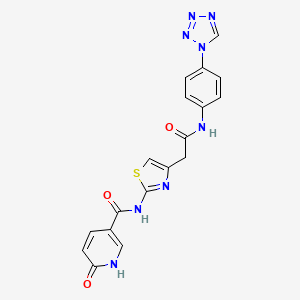

![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2625215.png)
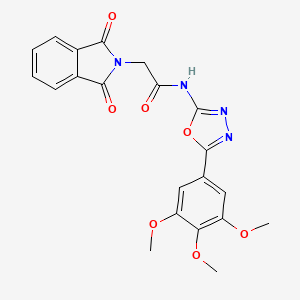
![4,11,13-trimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2625217.png)
